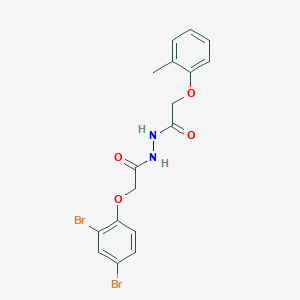![molecular formula C17H14N4O3 B11693923 2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone](/img/structure/B11693923.png)
2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-NITROPHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of imidazobenzimidazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-NITROPHENYL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazobenzimidazole core: This can be achieved through the condensation of appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Introduction of the nitrophenyl group: This step may involve nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.
Final coupling reaction: The final step involves coupling the imidazobenzimidazole core with the nitrophenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation products: Oxidized derivatives of the benzimidazole ring.
Reduction products: Amino derivatives of the nitrophenyl group.
Substitution products: Substituted derivatives at the nitrophenyl group.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: It may exhibit antimicrobial properties, useful in the development of new antibiotics.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.
Diagnostics: It may be used in diagnostic assays due to its specific binding properties.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It may be used in the formulation of pharmaceutical products.
作用机制
The mechanism of action of 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-NITROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
- 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-METHOXYPHENYL)-1-ETHANONE
- 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-CHLOROPHENYL)-1-ETHANONE
Uniqueness
The presence of the nitrophenyl group in 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-NITROPHENYL)-1-ETHANONE imparts unique electronic and steric properties, making it distinct from its analogs
属性
分子式 |
C17H14N4O3 |
|---|---|
分子量 |
322.32 g/mol |
IUPAC 名称 |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H14N4O3/c22-16(12-5-7-13(8-6-12)21(23)24)11-20-15-4-2-1-3-14(15)19-10-9-18-17(19)20/h1-8H,9-11H2 |
InChI 键 |
OBCNXSRJTXSESI-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-(2-Methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693854.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11693859.png)

![5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11693884.png)

![3-bromo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11693910.png)

![Propyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11693918.png)
![2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11693927.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide](/img/structure/B11693930.png)

![4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid](/img/structure/B11693937.png)

![(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11693945.png)
